![molecular formula C10H17N3O B8108594 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8108594.png)
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This structure is significant due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the desired heterocyclic ring system .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[4,3-c]pyridine compounds .
Scientific Research Applications
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways . The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: This compound has a similar core structure but differs in the arrangement of nitrogen atoms within the ring system.
Indole derivatives: Indole derivatives share a similar heterocyclic structure but with a different arrangement of atoms.
Imidazole derivatives: Imidazole derivatives have a similar nitrogen-containing ring system and are known for their diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Biological Activity
1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that typically include the condensation of substituted pyrazoles with various electrophiles. The structural formula can be represented as follows:
- Molecular Formula : C10H14N2O
- CAS Number : 473927-64-9
Biological Activity Overview
Research has shown that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to this compound.
Antimicrobial Activity
A study demonstrated that derivatives of pyrazolo[4,3-c]pyridines possess significant activity against various bacterial strains. The compound was evaluated for its efficacy against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA), showing promising results in inhibiting bacterial growth .
Compound | Activity Against | IC50 (µM) |
---|---|---|
This compound | M. tuberculosis | 5.2 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS) .
Anticancer Potential
In cancer research contexts, derivatives of pyrazolo[4,3-c]pyridine have shown cytotoxic effects on various cancer cell lines. For instance, a study reported that certain modifications to the pyrazolo structure enhanced its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
Case Studies
Several case studies illustrate the biological potential of this compound:
-
Case Study on Antimycobacterial Activity :
- A series of derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv strain. The most active compounds exhibited low micromolar IC50 values and were further analyzed for their mechanism of action through molecular docking studies.
-
Case Study on Cytotoxicity :
- In a cytotoxicity assay against human breast cancer cells (MCF-7), this compound demonstrated significant cell growth inhibition with an IC50 value of 8 µM.
Properties
IUPAC Name |
1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-13-10-8(6-12-13)4-11-5-9(10)7-14-2/h6,9,11H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHICUJUXAYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2COC)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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